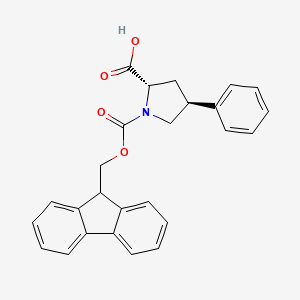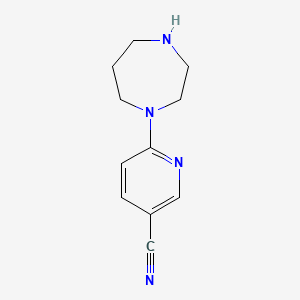
Ácido (2S,4S)-Fmoc-4-fenilpirrolidina-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imágenes de Gliomas
El compuesto se ha utilizado en la síntesis de un trazador conocido como (2S,4S)4– [18F]FPArg, que se espera que proporcione un potente método de imagen para el diagnóstico y tratamiento de tumores clínicos . El trazador puede penetrar la barrera hematoencefálica e imagen gliomas con alto contraste . Esto lo convierte en una herramienta prometedora para el diagnóstico y la evaluación de la eficacia del glioma clínico .
Síntesis de Hemerocallisamine I
El compuesto juega un papel clave en la síntesis total de Hemerocallisamine I, un alcaloide de 2-formilpirrol . La estrategia sintética involucra la lactona de ácido (2S,4S)-4-hidroxiglútamnico como intermediario clave . Este proceso es altamente estereoselectivo, lo que lo convierte en un método valioso para la síntesis de este alcaloide .
Mecanismo De Acción
Target of Action
The primary target of (2S,4S)-Fmoc-4-Phenyl-Pyrrolidine-2-Carboxylic Acid is the 6-oxocamphor hydrolase enzyme . This enzyme is found in Rhodococcus sp., a type of bacteria .
Mode of Action
The compound interacts with its target, the 6-oxocamphor hydrolase, by catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction . This results in the production of the optically active (2R,4S)-beta-campholinic acid .
Biochemical Pathways
It is known that the compound plays a role in the metabolism of certain organic compounds, specifically in the cleavage of carbon-carbon bonds in beta-diketones .
Result of Action
The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This compound may have potential applications in various biochemical processes due to its optical activity.
Action Environment
The action of (2S,4S)-Fmoc-4-Phenyl-Pyrrolidine-2-Carboxylic Acid is influenced by environmental factors such as pH and temperature. The compound is most active under acidic conditions
Propiedades
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABZSVAQRSIEAZ-KOSHJBKYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152131 |
Source


|
| Record name | 1-(9H-Fluoren-9-ylmethyl) (2S,4S)-4-phenyl-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-71-9 |
Source


|
| Record name | 1-(9H-Fluoren-9-ylmethyl) (2S,4S)-4-phenyl-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (2S,4S)-4-phenyl-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)

![Ethyl 6-methyl-2-(trifluoromethyl)thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B1302486.png)
![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)

![3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide](/img/structure/B1302492.png)



![1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one](/img/structure/B1302497.png)
![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)


